molecular formula C5H2Cl3NO B1598836 3,4,5-Trichloropyridin-2-ol CAS No. 89166-98-3

3,4,5-Trichloropyridin-2-ol

Cat. No. B1598836
CAS RN: 89166-98-3
M. Wt: 198.43 g/mol
InChI Key: IHZPCKHNCXIHTO-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridin-2-ol (TCP) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a member of the pyridin-2-ol family, which is a group of compounds containing a pyridine ring with a hydroxyl group at the 2-position. TCP is an industrially important compound, as it can be used as a precursor in the production of various other compounds. It is a colorless liquid with a pungent odor. It is also known as trichloropyridine-2-ol, 2,3,4-trichloropyridine-2-ol, and 2,3,5-trichloropyridine-2-ol.

Scientific Research Applications

Nanocage-Based Organic Frameworks

A study by Hongtai Chen et al. (2020) discusses the creation of a nanocage-based InIII{TbIII}2-organic framework that features lotus-shaped channels for highly efficient CO2 fixation and I2 capture. This framework, due to its unique structure and properties, could be a promising adsorbent for radioactive iodine in the nuclear industry, highlighting a novel application of trichloropyridin-2-ol derivatives in environmental cleanup and gas capture technologies (Chen, Fan, Zhang, & Ma, 2020).

Synthesis of Pyridine Derivatives

Research by B. Maleki (2015) explores the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, promoted by 1,3-dibromo-5,5-dimethylhydantoin. Pyridine derivatives have a broad spectrum of biological and pharmaceutical properties, making them valuable in the development of new medications and agrochemicals. This research presents a new method that avoids the use of strong corrosive acids or bases, highlighting the role of trichloropyridin-2-ol derivatives in facilitating safer and more efficient synthetic routes for valuable pyridine-based compounds (Maleki, 2015).

Palladium and Platinum Complexes

A study conducted by David Schweinfurth et al. (2009) focuses on the synthesis of new ligands through click reactions, including 1,2,3-triazole derivatives, and their palladium and platinum complexes. The research demonstrates the potential of using pyridine derivatives in the development of new materials with specific electronic and structural properties for applications in catalysis and materials science (Schweinfurth, Pattacini, Strobel, & Sarkar, 2009).

Corrosion Inhibition

The study by F. Bentiss et al. (2007) examines the use of 4H-1,2,4-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solution. It demonstrates the effectiveness of these compounds as inhibitors, with the efficiency largely depending on the type and nature of the substituents in the inhibitor molecule. This research indicates a practical application of trichloropyridin-2-ol derivatives in industrial corrosion protection (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Aminomethylation Reactions

Haruki Nagae et al. (2015) explore the catalytic activity of group 3 metal triamido complexes for ortho-C-H bond addition into the C═N double bond of nonactivated imines, facilitating the aminomethylation of pyridine derivatives. This research highlights the utility of trichloropyridin-2-ol derivatives in organic synthesis, particularly in the functionalization of heteroaromatic compounds to produce aminomethylated products, which are valuable intermediates in pharmaceutical and materials chemistry (Nagae, Shibata, Tsurugi, & Mashima, 2015).

properties

IUPAC Name

3,4,5-trichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZPCKHNCXIHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407463
Record name 3,4,5-Trichloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichloropyridin-2-ol

CAS RN

89166-98-3
Record name 3,4,5-Trichloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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